molecular formula C13H11NO2 B079632 (2-Aminophenyl)(2-hydroxyphenyl)methanone CAS No. 13134-93-5

(2-Aminophenyl)(2-hydroxyphenyl)methanone

Cat. No.: B079632
CAS No.: 13134-93-5
M. Wt: 213.23 g/mol
InChI Key: IIKFGNLMLHVIDC-UHFFFAOYSA-N
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Description

Phenylisothiocyanate, also known as isothiocyanatobenzene, is a chemical compound with the molecular formula C7H5NS. It is a colorless liquid with a pungent odor and is primarily used as a reagent in various chemical analyses. Phenylisothiocyanate is known for its role in the Edman degradation process, which is used for sequencing amino acids in peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylisothiocyanate can be synthesized through several methods:

Industrial Production Methods: Industrial production of phenylisothiocyanate often involves the reaction of aniline with carbon disulfide and ammonia, followed by oxidation with lead (II) nitrate. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Phenylisothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Used in substitution reactions to form thioureas.

    Alcohols and Thiols: Used in addition reactions to form adducts.

    Cyclization Reagents: Various reagents can induce cyclization to form heterocyclic compounds.

Major Products Formed:

    Thioureas: Formed from the reaction with amines.

    Heterocyclic Compounds: Formed through cyclization reactions.

    Adducts: Formed from addition reactions with nucleophiles.

Mechanism of Action

Phenylisothiocyanate exerts its effects through the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This modification can alter the function of these biomolecules, leading to various biological effects. For example, in the Edman degradation process, phenylisothiocyanate reacts with the N-terminal amino acid of a peptide to form a phenylthiocarbamoyl derivative, which can then be cleaved and identified .

Comparison with Similar Compounds

Phenylisothiocyanate is part of the isothiocyanate family, which includes several similar compounds:

Uniqueness of Phenylisothiocyanate: Phenylisothiocyanate is unique due to its specific use in the Edman degradation process, which is a critical technique for protein sequencing. Its ability to form stable derivatives with amino acids makes it indispensable in biochemical research .

Properties

IUPAC Name

(2-aminophenyl)-(2-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKFGNLMLHVIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561983
Record name (2-Aminophenyl)(2-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13134-93-5
Record name (2-Aminophenyl)(2-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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